molecular formula C18H22N4O2S B11364500 N-{5-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}pentanamide

N-{5-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}pentanamide

Cat. No.: B11364500
M. Wt: 358.5 g/mol
InChI Key: WXCJKEPBOXZJEO-UHFFFAOYSA-N
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Description

N-{5-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}pentanamide is a complex organic compound that belongs to the class of heterocyclic compounds It contains a pyrrolidine ring, a thiadiazole ring, and a pentanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}pentanamide typically involves multiple steps. One common method includes the cyclization of N,N’-diacylhydrazines to form the thiadiazole ring, followed by the introduction of the pyrrolidine ring through a cyclization reaction. The final step involves the attachment of the pentanamide group. Reaction conditions often include the use of catalysts such as phosphorus pentoxide in toluene, with the reaction mixture heated to around 70°C .

Industrial Production Methods

Industrial production methods for this compound may involve microwave-assisted synthesis, which can enhance reaction rates and yields. This method uses microwave irradiation to facilitate the cyclodehydration of unsymmetrical N,N’-diacylhydrazines, followed by substitution reactions to introduce the desired functional groups .

Chemical Reactions Analysis

Types of Reactions

N-{5-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}pentanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into more reactive forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of new substituents.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-{5-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}pentanamide involves its interaction with specific molecular targets. The pyrrolidine ring, for example, can interact with enzymes or receptors, leading to various biological effects. The thiadiazole ring may also play a role in modulating the compound’s activity by interacting with different molecular pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic compounds with pyrrolidine or thiadiazole rings, such as:

Uniqueness

What sets N-{5-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}pentanamide apart is its unique combination of functional groups and rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H22N4O2S

Molecular Weight

358.5 g/mol

IUPAC Name

N-[5-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl]pentanamide

InChI

InChI=1S/C18H22N4O2S/c1-3-4-9-15(23)19-18-21-20-17(25-18)13-10-16(24)22(11-13)14-8-6-5-7-12(14)2/h5-8,13H,3-4,9-11H2,1-2H3,(H,19,21,23)

InChI Key

WXCJKEPBOXZJEO-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)NC1=NN=C(S1)C2CC(=O)N(C2)C3=CC=CC=C3C

Origin of Product

United States

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